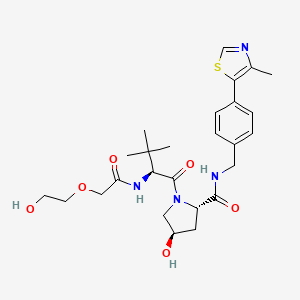

(S,R,S)-AHPC-acetamido-O-PEG1-OH

Description

(S,R,S)-AHPC-acetamido-O-PEG1-OH is a bifunctional compound designed for proteolysis-targeting chimera (PROTAC) applications. It consists of three key components:

- AHPC core: Derived from (S,R,S)-2-(2-amino-3-hydroxypropyl)-4-(4-(2-oxopyrrolidin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, this moiety binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, enabling targeted protein degradation .

- PEG1 linker: A short ethylene glycol spacer that balances solubility and steric effects.

- Acetamido-O-hydroxyl group: Facilitates conjugation to target-binding ligands (e.g., kinase inhibitors) via carboxylic acid or amine coupling.

This compound is pivotal in constructing PROTACs, which recruit E3 ligases to tag disease-related proteins for proteasomal degradation. Its design emphasizes optimal linker length and functional group compatibility for intracellular activity .

Properties

Molecular Formula |

C26H36N4O6S |

|---|---|

Molecular Weight |

532.7 g/mol |

IUPAC Name |

(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-(2-hydroxyethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C26H36N4O6S/c1-16-22(37-15-28-16)18-7-5-17(6-8-18)12-27-24(34)20-11-19(32)13-30(20)25(35)23(26(2,3)4)29-21(33)14-36-10-9-31/h5-8,15,19-20,23,31-32H,9-14H2,1-4H3,(H,27,34)(H,29,33)/t19-,20+,23-/m1/s1 |

InChI Key |

UTRBIRKKWQMNOF-ZRCGQRJVSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCO)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-hydroxy-1-[(2S)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide involves several steps, including the formation of the pyrrolidine ring, the introduction of the thiazole moiety, and the attachment of various functional groups. The synthetic route typically starts with the preparation of the pyrrolidine ring through a cyclization reaction. The thiazole moiety is then introduced via a condensation reaction with an appropriate thiazole precursor. Finally, the functional groups are added through a series of substitution and addition reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as chromatography and crystallization are commonly used in the purification process.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-hydroxy-1-[(2S)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield primary or secondary alcohols.

Scientific Research Applications

(2S,4R)-4-hydroxy-1-[(2S)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4R)-4-hydroxy-1-[(2S)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (S,R,S)-AHPC-acetamido-O-PEG1-OH with structurally related PROTAC building blocks:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Linker Length | Functional Group | Key Applications |

|---|---|---|---|---|---|

| (S,R,S)-AHPC-acetamido-O-PEG1-OH | C24H35N5O6S | ~545.63 (calculated) | PEG1 | Acetamido-O-hydroxyl | PROTAC synthesis, protein degradation |

| (S,R,S)-AHPC-PEG1-NH2 hydrochloride | C26H37N5O5S·xHCl | 531.67 (free base) | PEG1 | Amino (NH2) | PROTACs, solubility enhancement |

| (S,R,S)-AHPC-acetamido-O-PEG4-C1-acid | C30H42N4O9S | ~634.75 (calculated) | PEG4 | Carboxylic acid (C1) | Extended-linker PROTACs |

| (S,R,S)-AHPC-PEG2-azide | C28H39N7O6S | ~625.72 (calculated) | PEG2 | Azide (N3) | Click chemistry-based conjugation |

Key Observations :

PEG4 linkers (e.g., (S,R,S)-AHPC-acetamido-O-PEG4-C1-acid) improve aqueous solubility and flexibility, critical for degrading membrane-bound proteins .

Functional Groups: The acetamido-O-hydroxyl group in the target compound supports stable amide or ester bond formation, whereas the azide in PEG2 derivatives enables bioorthogonal click chemistry . The amino group in (S,R,S)-AHPC-PEG1-NH2 hydrochloride enhances protonation-dependent solubility, beneficial for in vitro assays .

Comparative Efficacy in PROTAC Design

- Target Compound : Demonstrated efficacy in degrading cytosolic proteins (e.g., BRD4) due to optimal linker length for VHL engagement .

- PEG4 Variant : Preferred for degrading larger proteins or those with buried binding sites, as extended linkers accommodate spatial challenges .

- PEG2-azide : Used in modular PROTAC synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), offering versatility but requiring additional synthetic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.